2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
“2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid” is also known as Diclofenac . It is a benzene-acetic acid derivative and a non-steroidal anti-inflammatory drug . It is a white or slightly yellowish crystalline powder .
Synthesis Analysis
The synthesis of Diclofenac involves the reaction of 2-chlorobenzoic acid and 2,6-dichloroaniline . The reaction takes place in the presence of sodium hydroxide and copper .Molecular Structure Analysis
The molecular formula of Diclofenac is C14H10Cl2NNaO2 . Its molecular weight is 318.14 g/mol . The IUPAC Standard InChI is InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) .Chemical Reactions Analysis
Diclofenac is a potent inhibitor of prostaglandin synthesis in vitro . Prostaglandins are mediators of inflammation. Therefore, the mode of action of Diclofenac may be due to a decrease of prostaglandins in peripheral tissues .Physical and Chemical Properties Analysis
Diclofenac sodium is sparingly soluble in water at 25°C . The chemical structure of Diclofenac is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Environmental Exposure and Toxicology
Research on compounds like 2,4-Dichlorophenoxyacetic acid (a chemical with structural similarities) has shown significant interest in understanding environmental exposure and its potential toxicological impacts. Studies have documented cases of acute hepatitis and fatal overdose linked to exposure to chlorophenoxyacetic acids, highlighting the critical need for safety measures in handling such chemicals (Leonard et al., 1997; Osterloh et al., 1983).
Occupational Safety
Investigations into the exposure of farm families to 2,4-Dichlorophenoxyacetic acid, another related compound, have emphasized the importance of occupational safety. These studies highlight the routes through which individuals, especially those in agricultural settings, might be exposed to herbicides and the potential health risks associated with such exposure (Morgan et al., 2008).
Potential Cancer Risks
The correlation between exposure to chlorophenoxy herbicides and the development of cancers such as non-Hodgkin's lymphoma has been a significant area of research. Epidemiological studies have attempted to elucidate these potential links, providing a basis for regulatory and preventive measures in the use of such compounds (Zahm et al., 1990).
Biomonitoring and Risk Assessment
The development and application of biomonitoring techniques to assess exposure to chlorophenoxyacetic acids and their metabolites have been crucial in understanding the extent and implications of exposure to these compounds. These studies provide methodologies for assessing the systemic dose and potential health risks, contributing to the formulation of guidelines for safe handling and use (Alexander et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid, also known as 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), is Cyclooxygenase (COX) . COX is an enzyme responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
2-DCABA acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX-1 and COX-2 enzymes , thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX enzymes, 2-DCABA disrupts the prostaglandin synthesis pathway . Prostaglandins are key mediators of inflammation and pain. Therefore, the inhibition of their synthesis leads to a decrease in these symptoms .
Pharmacokinetics
It has been used as a substrate selective for CYP2C9 , an enzyme involved in drug metabolism .
Result of Action
The inhibition of prostaglandin synthesis by 2-DCABA leads to a reduction in inflammation and pain signaling . This makes it a potential candidate for use as a non-steroidal anti-inflammatory drug .
Safety and Hazards
Diclofenac has been associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . These risks may increase with the duration of use . Diclofenac is contraindicated in the setting of coronary artery bypass graft (CABG) surgery . Nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac can cause serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Biochemical Analysis
Biochemical Properties
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange . The polymorphism of this compound seems to stem from the conformational flexibility of the molecule .
Cellular Effects
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Molecular Mechanism
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Temporal Effects in Laboratory Settings
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Dosage Effects in Animal Models
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Metabolic Pathways
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Transport and Distribution
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Subcellular Localization
It is known that it is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied to investigate the effect of double Cl–CH3 exchange .
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(13)10(7)15-11-14-6(5-18-11)4-9(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJJREALTBRSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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